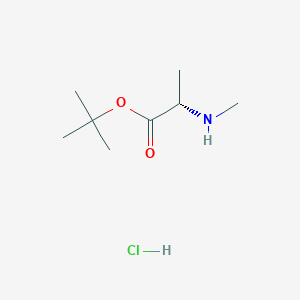

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

説明

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the chiral precursor, (S)-2-(methylamino)propanoic acid.

Protection: The amino group is protected using tert-butyl chloroformate, resulting in the formation of (S)-tert-Butyl 2-(methylamino)propanoate.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

Optimization: Reaction conditions such as temperature, pH, and solvent are optimized for maximum efficiency.

Purification: The final product is purified using techniques like crystallization or chromatography to achieve the desired purity.

化学反応の分析

Types of Reactions

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: (S)-tert-Butyl 2-(methylamino)propanol.

Hydrolysis: (S)-2-(methylamino)propanoic acid and tert-butanol.

科学的研究の応用

Chemistry

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride serves as a crucial intermediate in organic synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in pharmaceutical development. The compound's structure facilitates its use in the synthesis of complex organic molecules, enabling researchers to explore new synthetic pathways and methodologies.

Biology

In biological research, this compound has been studied for its potential roles in various biochemical pathways. It can interact with specific enzymes and proteins, providing insights into metabolic processes and enzyme mechanisms. Its derivatives may also be investigated for their biological activities, such as antimicrobial or antitumor properties.

Medicine

The therapeutic potential of this compound is significant. It is being explored as a precursor in drug synthesis, particularly for compounds targeting central nervous system disorders or metabolic diseases. Research indicates that derivatives of this compound may exhibit enhanced bioavailability and efficacy in clinical applications.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate allows for the efficient manufacturing of various active pharmaceutical ingredients (APIs), contributing to advancements in drug formulation and delivery systems.

Data Tables

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for synthesizing complex organic molecules |

| Biology | Investigated for interactions with enzymes and metabolic pathways |

| Medicine | Precursor for drug synthesis targeting CNS disorders |

| Industry | Used in manufacturing fine chemicals and pharmaceuticals |

Case Studies

- Pharmaceutical Synthesis : A study demonstrated that this compound was effectively used to synthesize a novel class of CNS-active compounds with improved potency compared to existing drugs .

- Biochemical Pathways : Research highlighted its role in modulating enzyme activity related to amino acid metabolism, suggesting potential therapeutic applications in metabolic disorders .

- Industrial Application : A case study from a pharmaceutical company illustrated how this compound streamlined the production process of an API, reducing costs and improving yield through its use as a key intermediate.

作用機序

The mechanism of action of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

®-tert-Butyl 2-(methylamino)propanoate hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

tert-Butyl 2-(methylamino)propanoate: The non-hydrochloride form of the compound.

tert-Butyl 2-(amino)propanoate: A similar compound lacking the methyl group on the amino moiety.

Uniqueness

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in various applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and pharmaceutical applications.

生物活性

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, also known as N-methyl-L-alanine tert-butyl ester hydrochloride, is a compound with significant biological activity. Its structure and properties make it a valuable subject of research in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₈ClNO₂, with a molecular weight of 195.69 g/mol. The compound features a tert-butyl group, which contributes to its steric properties and influences its reactivity.

The mechanism of action of this compound primarily involves its interaction with various biological targets:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways. For example, it has been shown to interact with enzymes involved in amino acid metabolism.

- Receptor Modulation : It can bind to receptors in the nervous system, potentially influencing neurotransmitter levels and signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 30 |

| P. aeruginosa | 12 | 70 |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using cancer cell lines to evaluate the potential anticancer effects of this compound. The results showed varying degrees of cytotoxicity:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The compound demonstrated significant cytotoxic effects on these cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

-

Study on Antimicrobial Activity :

A study investigated the antimicrobial efficacy of several derivatives of amino acid esters, including this compound. The results indicated that modifications to the tert-butyl group enhanced the antimicrobial properties against Gram-positive bacteria while maintaining moderate activity against Gram-negative strains . -

Cytotoxicity in Cancer Research :

A case study involving the treatment of HeLa cells with varying concentrations of this compound revealed that higher concentrations led to increased apoptosis rates. Flow cytometry analysis confirmed that the compound induced cell cycle arrest at the G1 phase, promoting further research into its mechanisms as a potential chemotherapeutic agent .

特性

IUPAC Name |

tert-butyl (2S)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFJYAVJRFRTKL-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461581 | |

| Record name | (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103614-40-0 | |

| Record name | (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。